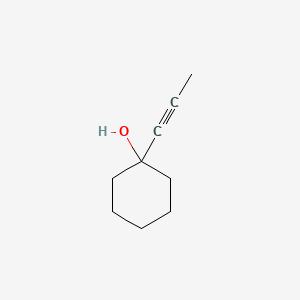

1-(1-Propynyl)cyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25110. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-1-ynylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h10H,3-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTISCLIDFORRJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282241 | |

| Record name | 1-(1-PROPYNYL)CYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-37-0 | |

| Record name | 697-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-PROPYNYL)CYCLOHEXANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Acetylenic Grignard Reagent Approaches

The synthesis of 1-(1-propynyl)cyclohexanol can be effectively achieved through the reaction of an acetylenic Grignard reagent with cyclohexanone (B45756). This method relies on the nucleophilic addition of the propynyl (B12738560) group to the electrophilic carbonyl carbon of the cyclohexanone ring.

A common approach involves the preparation of propynylmagnesium bromide, the Grignard reagent, by reacting propyne (B1212725) with a suitable Grignard reagent like ethylmagnesium bromide. orgsyn.org This in situ generated propynylmagnesium bromide then readily reacts with cyclohexanone to yield the desired tertiary alcohol, this compound. orgsyn.orgdokumen.pub The reaction is typically carried out in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive Grignard reagent. orgsyn.org

The general reaction scheme is as follows:

Formation of the Grignar Reagent: CH₃-C≡CH + C₂H₅MgBr → CH₃-C≡CMgBr + C₂H₆

Addition to Cyclohexanone: CH₃-C≡CMgBr + C₆H₁₀O → C₉H₁₄OMgBr

Workup: C₉H₁₄OMgBr + H₂O → C₉H₁₄O + Mg(OH)Br

This method is advantageous due to the commercial availability and relatively low cost of the starting materials. orgsyn.org The reaction proceeds readily and can be performed on a large scale with high yields. orgsyn.org

Table 1: Reaction details for the synthesis of this compound via Grignard Reagent

| Reactants | Reagents | Solvent | Conditions | Product | Yield | Reference |

| Propyne, Ethylmagnesium bromide, Cyclohexanone | - | Tetrahydrofuran (THF) | - | This compound | High | orgsyn.org |

Base Catalyzed Alkynylation of Cyclohexanone Derivatives

An alternative synthetic route to 1-(1-propynyl)cyclohexanol involves the base-catalyzed alkynylation of cyclohexanone (B45756). This method utilizes a strong base to deprotonate propyne (B1212725), generating a nucleophilic acetylide ion that subsequently attacks the carbonyl carbon of cyclohexanone.

Various bases can be employed as catalysts for this reaction. While sodium amide is a common choice, other bases such as potassium tert-butoxide, potassium methoxide, and powdered potassium hydroxide (B78521) have also been shown to be effective, particularly when dimethyl sulfoxide (B87167) (DMSO) is used as the solvent. google.com The effectiveness of the catalyst can vary, with potassium tert-butoxide often demonstrating high reactivity at room temperature. google.com

For instance, the reaction of 1-octyne (B150090) and cyclohexanone in the presence of a catalytic amount of potassium tert-butoxide in DMSO proceeds efficiently at room temperature. google.com While this specific example uses 1-octyne, the principle is directly applicable to the use of propyne for the synthesis of this compound. The reaction using powdered potassium hydroxide as a catalyst was found to be less effective, resulting in a lower conversion rate. google.com Potassium carbonate proved to be an ineffective catalyst for this transformation. google.com

A study demonstrated the use of potassium bis(trimethylsilyl)amide (KHMDS) as an efficient transition metal-free catalyst for the addition of silylacetylenes to ketones, including cyclohexanone, to produce protected tertiary propargylic alcohols in excellent yields. rsc.org

Table 2: Comparison of Catalysts for Base-Catalyzed Alkynylation of Cyclohexanone

| Catalyst | Solvent | Conditions | Conversion/Yield | Reference |

| Potassium tert-butoxide | Dimethyl sulfoxide (DMSO) | Room Temperature, 5 hours | - | google.com |

| Potassium methoxide | Dimethyl sulfoxide (DMSO) | - | Effective, but less than potassium tert-butoxide | google.com |

| Powdered potassium hydroxide | Dimethyl sulfoxide (DMSO) | Room Temperature, 6 hours | ~25% complete (as a 1:1 mixture with unreacted cyclohexanone) | google.com |

| Potassium carbonate | Dimethyl sulfoxide (DMSO) | Room Temperature, 45 hours | Minor amount (~5%) | google.com |

| Potassium bis(trimethylsilyl)amide (KHMDS) | - | - | Excellent yield (91% for a related protected alkynol) | rsc.org |

Multi Step Conversions from Precursor Molecules

The synthesis of 1-(1-propynyl)cyclohexanol can also be achieved through multi-step reaction sequences starting from various precursor molecules. These synthetic strategies offer flexibility and can be adapted to utilize different readily available starting materials.

One such approach begins with cyclohexene (B86901). chegg.com A potential multi-step synthesis could involve the conversion of cyclohexene to cyclohexanone (B45756), which then undergoes alkynylation. Another possibility involves the transformation of cyclohexanol (B46403) into a suitable derivative for subsequent reaction. chegg.comchegg.com

A documented procedure describes a one-pot synthesis that starts with 2-chlorocyclohexanone (B41772). orgsyn.org In this method, a propynyl (B12738560) Grignard reagent is first prepared from propyne (B1212725) and ethylmagnesium bromide in tetrahydrofuran (B95107). orgsyn.org This is then reacted with 2-chlorocyclohexanone at low temperatures. orgsyn.org Subsequent treatment with lithium aluminum hydride leads to the formation of the desired product through a process that involves a pinacol-like rearrangement. orgsyn.org

Another synthetic pathway could start from cyclohexanol itself. chegg.com This would likely involve the oxidation of cyclohexanol to cyclohexanone, followed by the addition of a propynyl nucleophile.

Table 3: Multi-Step Synthesis Example

| Starting Material | Key Intermediates/Reagents | Final Product | Reference |

| 2-Chlorocyclohexanone | Propyne, Ethylmagnesium bromide, Lithium aluminum hydride | This compound (as part of a rearrangement product) | orgsyn.org |

Stereochemical Control in 1 1 Propynyl Cyclohexanol Synthesis

Electrophilic Additions to the Propynyl Moiety

The carbon-carbon triple bond of the propynyl group in this compound is susceptible to electrophilic addition reactions. The π-electrons of the alkyne can act as a nucleophile, attacking electrophilic species.

One of the most significant reactions involving the propynyl group of tertiary propargyl alcohols is the Meyer-Schuster rearrangement. wikipedia.org This acid-catalyzed reaction converts tertiary propargyl alcohols into α,β-unsaturated ketones. wikipedia.org The mechanism involves the protonation of the hydroxyl group, followed by its elimination as water to form a vinyl cation. A subsequent 1,3-shift of the hydroxyl group and tautomerization leads to the final product. wikipedia.org The reaction can be catalyzed by strong acids, but for tertiary alcohols, this can lead to competing reactions like the Rupe rearrangement, which forms α,β-unsaturated methyl ketones via an enyne intermediate. wikipedia.org To enhance selectivity, milder catalysts based on transition metals like gold (Au) and silver (Ag) have been developed. wikipedia.orgucl.ac.uk Gold catalysts, in particular, have shown high efficiency and E-selectivity for the Meyer-Schuster rearrangement under mild, room temperature conditions. ucl.ac.ukresearchgate.net

Electrophilic halogenation of the alkyne is another important transformation. The reaction of propargyl alcohols with reagents like N-iodosuccinimide (NIS) in the presence of a silver catalyst such as silver hexafluoroantimonate (AgSbF₆) can yield α-iodoenones. nih.gov This iodo-Meyer-Schuster rearrangement proceeds through the formation of an allenol intermediate which is then trapped by the halogen. nih.gov

Table 1: Electrophilic Addition Reactions of the Propynyl Moiety

| Reaction | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| Meyer-Schuster Rearrangement | Strong acids (e.g., PTSA), Au- or Ag-based catalysts | α,β-Unsaturated Ketones | wikipedia.orgucl.ac.uk |

| Iodo-Meyer-Schuster Rearrangement | NIS, AgSbF₆ | α-Iodoenones | nih.gov |

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group of this compound can undergo a variety of transformations, including substitution and oxidation.

Nucleophilic substitution reactions can replace the hydroxyl group with other functionalities. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can substitute the hydroxyl group with a halogen. Under Appel-type reaction conditions, using triphenylphosphine (B44618) (Ph₃P) and carbon tetrabromide (CBr₄), secondary propargylic alcohols can be converted to propargylic or allenic bromides, with the product distribution depending on the substrate structure and reaction conditions. organic-chemistry.org For tertiary alcohols like this compound, similar transformations are plausible, although steric hindrance may influence the reaction pathway.

Another key reaction is the PTSA-catalyzed thiolation, where the hydroxyl group is substituted by a thiol. This has been demonstrated for various tertiary propargylic alcohols, including those derived from cyclohexanone, to produce S-aryl propargyl ethers. acs.org

Oxidation of the tertiary alcohol is generally difficult without cleaving carbon-carbon bonds. However, the molecule as a whole can be subjected to oxidative conditions that target other functional groups. For example, chemoselective oxidation methods have been developed for propargyl alcohols using systems like copper(I) iodide, DMAP, and TEMPO under an oxygen atmosphere to yield the corresponding α,β-acetylenic ketones, though this reaction specifically targets the alcohol for oxidation to a ketone, which is not possible for a tertiary alcohol without C-C bond cleavage. d-nb.infonih.gov

Dehydration of tertiary acetylenic alcohols can be a complex process, sometimes complicated by the Meyer-Schuster rearrangement. google.com

Table 2: Reactions of the Tertiary Hydroxyl Group

| Reaction Type | Typical Reagents | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution (Halogenation) | SOCl₂, PBr₃, Ph₃P/CBr₄ | Propargyl Halides | organic-chemistry.org |

| PTSA-Catalyzed Thiolation | Thiol, PTSA | Propargyl Thioethers | acs.org |

Chemoselective Transformations of Polyfunctional Analogs

The study of chemoselectivity is crucial when multiple reactive sites are present, as in functionalized analogs of this compound. Research on various propargyl alcohols demonstrates that reaction conditions can be tuned to favor transformation at either the hydroxyl group or the alkyne.

For instance, in the coupling of bromoalkynes with alcohols, the reaction atmosphere can control the outcome. rsc.org A nitrogen atmosphere may favor the formation of propargyl alcohols, while an oxygen atmosphere can lead to α-ketoesters. rsc.org Solvent choice also plays a critical role. Theoretical studies on the cyclization of propargyl alcohols have shown that the solvent can dictate the reaction mechanism and, consequently, the final product. acs.org For example, using dichloromethane (B109758) (DCM) versus dimethylformamide (DMF) as a solvent in BF₃·OEt₂-catalyzed reactions can lead to different N-heterocycles due to the different ways the catalyst activates the hydroxyl group. acs.org

In oxidation reactions, a catalytic system of copper(I) iodide, 4-dimethylaminopyridine (B28879) (DMAP), and 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) has been shown to chemoselectively oxidize a range of propargyl alcohols to their corresponding aldehydes and ketones in the presence of other sensitive groups like amines and phenols. d-nb.infonih.gov This highlights the ability to target the alcohol functionality while leaving the alkyne and other groups intact.

Conversely, reactions can be directed to the alkyne. Gold-catalyzed reactions, for example, are known to activate the alkyne moiety towards nucleophilic attack. ucl.ac.ukresearchgate.net By choosing an appropriate gold catalyst and conditions, the Meyer-Schuster rearrangement can be favored over other potential reactions of the hydroxyl group. researchgate.net

Observed Reactivity Limitations and Influencing Factors

The reactivity of this compound is influenced by several factors, which can also impose limitations on certain transformations.

Steric Hindrance: The bulky cyclohexyl group adjacent to the tertiary alcohol and the propynyl group creates significant steric hindrance. This can slow down or prevent reactions that require nucleophilic attack at the propargylic carbon or the hydroxyl group. For example, while the Meyer-Schuster rearrangement of tertiary propargylic alcohols is feasible, it often requires longer reaction times compared to secondary ones. ucl.ac.uk The steric bulk can, however, be exploited to influence stereoselectivity in some reactions. ucl.ac.uk

Electronic Effects: The electron-donating nature of the alkyl groups on the cyclohexyl ring can influence the stability of intermediates, such as carbocations formed during acid-catalyzed reactions. The propynyl group itself has specific electronic properties; the sp-hybridized carbons are more electronegative than sp² or sp³ carbons, which can affect the acidity of nearby protons and the polarity of the molecule. atamanchemicals.com

Catalyst and Solvent Choice: As discussed, the choice of catalyst and solvent is paramount in controlling the reactivity and selectivity. Strong Brønsted acids can promote rearrangements but may also lead to side products and decomposition. wikipedia.org Lewis acids and transition metal catalysts, particularly gold and silver, offer milder conditions and can steer the reaction towards a desired pathway by selectively activating either the alkyne or the alcohol. wikipedia.orgucl.ac.ukacs.org The solvent can influence reaction selectivity by stabilizing transition states or by directly participating in the reaction mechanism. acs.org For example, polar aprotic solvents may favor nucleophilic substitution at the hydroxyl group, while non-polar solvents might promote reactions involving the alkyne.

Competing Rearrangements: A significant limitation in the acid-catalyzed reactions of tertiary propargyl alcohols is the competition between the Meyer-Schuster and Rupe rearrangements. wikipedia.org The Rupe pathway, which leads to α,β-unsaturated methyl ketones, can become dominant under certain conditions, reducing the yield of the desired Meyer-Schuster product. wikipedia.org Careful selection of catalysts is often necessary to suppress this competing pathway. wikipedia.org

Structural Modifications of the Cyclohexyl Ring System

The cyclohexyl ring of this compound provides a scaffold that can be modified to influence the steric and electronic properties of the molecule. These modifications can be achieved through various synthetic strategies.

One common approach involves the introduction of substituents onto the cyclohexyl ring prior to the addition of the propynyl group. This can be accomplished by starting with a substituted cyclohexanone. For instance, the use of 4-tert-butylcyclohexanone (B146137) in the reaction with a propynylating agent would yield 4-tert-butyl-1-(1-propynyl)cyclohexanol. smolecule.com Such substitutions can alter the conformational preferences of the ring and impact the reactivity of the hydroxyl and propynyl groups.

Further functionalization can be achieved through reactions targeting the cyclohexyl C-H bonds. While direct C-H functionalization can be challenging, modern catalytic methods are emerging. For example, photoredox catalysis in the presence of an iridium complex has been used for the C-H functionalization of alcohols, which could potentially be applied to the cyclohexyl ring of this compound derivatives. acs.org

Additionally, the introduction of unsaturation into the cyclohexyl ring can lead to a variety of analogs. This can be accomplished through elimination reactions of appropriately functionalized derivatives or by starting with cyclohexenone precursors.

Table 1: Examples of Cyclohexyl Ring Modified Analogs

| Precursor | Reagent | Product |

|---|---|---|

| 4-tert-butylcyclohexanone | Propyne (B1212725), Base | 4-tert-butyl-1-(1-propynyl)cyclohexanol |

| Cyclohexene (B86901) | 1. Oxidation 2. Propynylation | 1-(1-Propynyl)cyclohex-2-en-1-ol |

| Cyclohexanol | Friedel-Crafts Alkylation | 4-(1,1-dimethylethyl)-1-(2-propenyl)cyclohexanol smolecule.com |

Substitutions on the Propynyl Chain

The propynyl group of this compound is a key site for functionalization, offering a variety of reaction pathways.

The terminal methyl group of the propynyl chain can be functionalized. For example, lithiation of the terminal alkyne followed by reaction with an electrophile can introduce a range of substituents. A common precursor for such reactions is 1-ethynylcyclohexanol, which can be prepared by the reaction of cyclohexanone with acetylene (B1199291). This terminal alkyne can then be alkylated or silylated.

The internal carbon of the triple bond can also be a site for modification. For instance, the Meyer-Schuster rearrangement of tertiary propargyl alcohols like this compound can lead to the formation of α,β-unsaturated ketones under acidic conditions. wikipedia.orgresearchgate.net This rearrangement proceeds through a 1,3-shift of the hydroxyl group. wikipedia.org The use of different catalysts, such as those based on gold or indium, can influence the reaction conditions and selectivity. wikipedia.orgnih.gov

Furthermore, the triple bond itself can undergo various addition reactions. Hydration of the alkyne, often catalyzed by mercury salts, can produce β-ketols. Hydrogenation can lead to the corresponding alkenyl or alkyl derivatives. The use of a Lindlar catalyst allows for the stereoselective reduction to the cis-alkene.

Table 2: Functionalization Reactions of the Propynyl Group

| Starting Material | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | Acid Catalyst | α,β-Unsaturated Ketone | Meyer-Schuster Rearrangement wikipedia.org |

| 1-Ethynylcyclohexanol | 1. n-BuLi 2. Alkyl Halide | 1-(1-Alkynyl)cyclohexanol | Alkylation |

| This compound | H₂, Lindlar Catalyst | 1-(1-Propenyl)cyclohexanol | Partial Hydrogenation |

| 1-(3-Hydroxy-1-propynyl)cyclohexanol (B11948519) | HgSO₄/H₂SO₄ | Cyclohexyl β-ketol | Hydration |

Incorporation into Complex Polycyclic Systems

The reactivity of both the hydroxyl and propynyl groups makes this compound and its derivatives valuable precursors for the synthesis of complex polycyclic systems.

Cyclization reactions are a powerful tool in this regard. Intramolecular reactions can be designed to form new rings fused to the cyclohexyl core. For example, an intramolecular Diels-Alder reaction could be envisioned if the propynyl chain is appropriately substituted with a dieneophile and a diene is present elsewhere in the molecule.

Silylcarbocyclization (SiCaC) reactions offer another route to polycyclic structures. In the presence of a rhodium catalyst, this compound can undergo a silylcarbocyclization reaction to form γ-spirolactones. mdpi.com This process involves the formal insertion of a silyl (B83357) group and a carbonyl group to form a new heterocyclic ring spiro-fused to the cyclohexyl ring.

Furthermore, radical cyclizations can be employed. For instance, nitrogen-centered radicals can add to the alkyne, initiating a cyclization cascade to form nitrogen-containing polycycles. acs.org The stereochemical outcome of these cyclizations can often be controlled by the reaction conditions and the nature of the substituents.

Table 3: Synthesis of Polycyclic Systems

| Precursor | Reagents/Conditions | Product Type |

|---|---|---|

| This compound | t-BuMe₂SiH, Rh₄(CO)₁₂, DBU | γ-Spirolactone mdpi.com |

| Olefinic N-chloroamides | Photochemical or Peroxide Initiation | Pyrrolidines acs.org |

| Di(allyl) ethers | Iridium(I) catalyst, then thermolysis | syn-2,3-dialkyl-4-pentenal derivatives pitt.edu |

Synthesis of Conjugated Systems and Heteroatom-Containing Analogs

The propynyl group is an excellent starting point for the synthesis of conjugated systems. Sonogashira coupling, a palladium-copper catalyzed cross-coupling reaction, can be used to link the terminal alkyne of a 1-ethynylcyclohexanol derivative with aryl or vinyl halides, thereby extending the π-system. This is a widely used method for constructing complex conjugated molecules.

The synthesis of heteroatom-containing analogs introduces new functionalities and potential applications. The hydroxyl group can be replaced by other heteroatoms. For example, treatment of 1-(3-hydroxy-1-propynyl)cyclohexanol with phosphorus tribromide can yield the corresponding bromo-derivative. Thiolation of tertiary propargylic alcohols can be achieved using thiols in the presence of an acid catalyst like PTSA, leading to S-aryl propargyl thioethers. acs.org

Nitrogen-containing analogs can be synthesized through various routes. For example, the reaction of propargyl alcohols with sulfonamides in the presence of a bismuth triflate catalyst can lead to β-amino ketones via a tandem Meyer-Schuster rearrangement and amination. researchgate.net The bis(2-chloroethyl)amino group, a nitrogen mustard moiety, has been incorporated into the propynyl side chain of a 2-methylcyclohexanol (B165396) derivative, highlighting the potential for creating analogs with specific biological activities. ontosight.ai

Table 4: Synthesis of Conjugated and Heteroatom-Containing Analogs

| Precursor | Reagents/Conditions | Product |

|---|---|---|

| 1-Ethynylcyclohexanol | Aryl Halide, Pd/Cu Catalyst, Amine Base | 1-(Arylalkynyl)cyclohexanol |

| 1-(3-Hydroxy-1-propynyl)cyclohexanol | PBr₃ (anhydrous) | 1-(3-Bromopropynyl)cyclohexanol |

| Tertiary Propargylic Alcohol | Thiophenol, PTSA | S-Aryl Propargyl Thioether acs.org |

| Propargyl Alcohol | Sulfonamide, Bi(OTf)₃ | β-Amino Ketone researchgate.net |

| 2-Methylcyclohexanol derivative | with bis(2-chloroethyl)amino-1-propynyl side chain | 1-(3-(bis(2-chloroethyl)amino)-1-propynyl)-2-methylcyclohexanol hydrochloride ontosight.ai |

Advanced Spectroscopic and Analytical Characterization Techniques for 1 1 Propynyl Cyclohexanol

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-(1-propynyl)cyclohexanol. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons reveal the connectivity of the molecule. The hydroxyl proton typically appears as a broad singlet, while the protons of the propynyl (B12738560) group and the cyclohexyl ring have characteristic resonances.

For ¹³C NMR, the chemical shifts of the carbon atoms, including the unique sp-hybridized carbons of the alkyne group, provide definitive evidence for the compound's structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Hydroxyl (-OH) | ~1.0–2.0 | Broad Singlet |

| Propynyl (CH₃-C≡) | ~2.1–2.3 | Triplet |

Data compiled from representative spectral information.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound, the IR spectrum is characterized by distinct absorption bands corresponding to the hydroxyl (-OH) group and the carbon-carbon triple bond (C≡C).

The presence of a strong, broad absorption band in the region of 3200-3500 cm⁻¹ is a clear indication of the O-H stretching vibration of the alcohol. The stretching vibration of the internal alkyne's C≡C bond gives rise to a weaker absorption in the 2100-2260 cm⁻¹ range. The absence of a terminal alkyne C-H stretch (around 3300 cm⁻¹) further confirms the internal nature of the propynyl group.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretch | ~3200–3500 (strong, broad) |

Data represents typical ranges for these functional groups. pg.edu.pl

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis, which often involves the reaction of cyclohexanone (B45756) with a propynylating agent.

Gas Chromatography (GC) is frequently employed, often coupled with a mass spectrometer (GC-MS), for the separation and identification of volatile compounds. scispace.com This method is highly effective for determining the percentage purity of the final product and for detecting any volatile starting materials or byproducts. For instance, a purity of greater than 98% is often reported for commercially available this compound, a value typically determined by GC analysis. fishersci.com

High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for quantifying the compound in mixtures. Depending on the column and mobile phase used, HPLC can effectively separate this compound from non-volatile impurities or related compounds in a reaction mixture.

The choice between GC and HPLC depends on the volatility and thermal stability of the compound and potential impurities. Both methods are invaluable for ensuring the product meets required specifications and for optimizing reaction conditions to maximize yield and purity.

Mass Spectrometry in Structural Confirmation and Impurity Profiling

Mass Spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound. When coupled with gas chromatography (GC-MS), it becomes a powerful tool for both confirming the structure of the main product and for identifying trace-level impurities. scispace.com

The electron ionization (EI) mass spectrum of this compound shows a molecular ion (M⁺) peak corresponding to its molecular weight (138.21 g/mol ). Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways include the loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment at m/z 120, and the cleavage of the propynyl group. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition. scispace.com

This detailed analysis allows for the differentiation of this compound from its structural isomers and is instrumental in creating a comprehensive profile of any impurities present in the sample. scispace.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Studies on 1 1 Propynyl Cyclohexanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are well-suited for investigating the electronic characteristics of 1-(1-Propynyl)cyclohexanol. For accurate modeling of properties such as electron distribution and reactivity, DFT methods like B3LYP or M06-2X are often combined with correlation-consistent basis sets, for instance, cc-pVTZ.

These calculations reveal significant details about the molecule's electronic landscape. The presence of the electronegative oxygen atom in the hydroxyl group and the electron-rich carbon-carbon triple bond of the propynyl (B12738560) group creates a distinct charge distribution. semanticscholar.org In analogous structures, it has been observed that sp3-hybridized carbon atoms near the triple bond carry a more negative charge. semanticscholar.org The carbon atom of the cyclohexane (B81311) ring bonded to both the hydroxyl group and the propynyl substituent exhibits a strong positive charge due to the influence of both the oxygen atom and the high electron density of the triple bond. semanticscholar.org

Analysis of the charge density difference can indicate the stability of specific bonds. semanticscholar.org For similar acetylene (B1199291) glycols, studies have shown an increased accumulation of electronic charge between the triple-bonded carbons, which signifies enhanced, stable chemical bonding. semanticscholar.org The reactivity of this compound can also be predicted computationally. The molecule's hydroxyl group allows it to undergo oxidation to form a ketone, while the propynyl group can participate in reactions such as nucleophilic substitution. Advanced computational techniques, such as transition state analysis using software like Gaussian, can identify the energy barriers for these transformations, providing insight into reaction kinetics.

Table 1: Recommended Computational Methods for Electronic Property Analysis

| Property | Recommended Method | Basis Set Example |

|---|---|---|

| Electronic Properties | Density Functional Theory (DFT) | cc-pVTZ |

| Reactivity Studies | Transition State Analysis | cc-pVTZ |

| HOMO-LUMO Gaps | Density Functional Theory (DFT) | cc-pVTZ |

Conformational Analysis and Steric Effects

The conformational preference of this compound is dictated by the steric interactions of its substituents on the cyclohexane ring. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. In a 1,1-disubstituted cyclohexane, the two chair conformers that result from a ring flip will each have one substituent in an axial position and one in an equatorial position. libretexts.org

The relative stability of these two conformers depends on the steric bulk of the substituents. libretexts.org The most stable conformation will be the one that places the larger group in the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org The steric demand, or bulk, generally decreases in the order of tert-butyl > isopropyl > ethyl > methyl > hydroxyl. libretexts.org

For this compound, the two substituents are a hydroxyl (-OH) group and a 1-propynyl (-C≡C-CH₃) group. The propynyl group is significantly larger and sterically more demanding than the hydroxyl group. Therefore, the equilibrium will strongly favor the chair conformation where the propynyl group occupies an equatorial position and the smaller hydroxyl group is in an axial position. This arrangement minimizes the steric strain that would occur if the bulky propynyl group were forced into the more sterically hindered axial space. libretexts.org

Molecular Orbital Analysis (HOMO/LUMO) and Energy Gap Determinations

Frontier molecular orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The energy and localization of these orbitals govern the molecule's chemical reactivity and kinetic stability. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests the molecule is more easily excited and thus more reactive. semanticscholar.org

For molecules containing both hydroxyl and alkyne functionalities, theoretical studies on analogous compounds show that the HOMO and LUMO are often concentrated in different regions of the molecule. semanticscholar.org In a study of the similar molecule 1-(3-hydroxypropynyl-1)cyclohexanol, the HOMO was found to be distributed relatively evenly across the structure, while the LUMO was heavily concentrated on the acetylene substituent. semanticscholar.org This strong delocalization of the LUMO on the triple bond indicates that this site is highly susceptible to electrophilic attack. semanticscholar.org A similar distribution is expected for this compound, making the propynyl group a likely center for reaction with electrophiles.

The HOMO-LUMO energy gap can be accurately calculated using DFT methods. For a series of similar acetylene glycols, these gaps were calculated to be in the range of 3.4 to 4.8 eV, indicating high kinetic stability. semanticscholar.org

Prediction of Spectroscopic Parameters

Computational chemistry provides the ability to predict spectroscopic data, which can then be used to validate and interpret experimental findings. DFT-based calculations are particularly effective for predicting NMR chemical shifts. By simulating the magnetic environment of each nucleus, these calculations can predict the ¹H and ¹³C NMR spectra, which helps in assigning signals and confirming the structure, especially in cases of stereochemical ambiguity.

Similarly, vibrational frequencies from Infrared (IR) spectroscopy can be computationally predicted. These calculations can help assign specific absorption bands to the corresponding functional group vibrations, such as the characteristic O–H stretch of the alcohol and the C≡C stretch of the alkyne.

Mass spectrometry (MS) fragmentation patterns can also be rationalized through computational studies by analyzing bond dissociation energies and the stability of potential fragment ions. High-resolution mass spectrometry (HRMS) provides precise mass measurements that can be compared with the calculated exact mass of the molecular formula (C₉H₁₄O) and its fragments. scispace.com

Table 2: Key Experimental Spectroscopic Data for this compound

| Technique | Observed Feature | Approximate Value/Range | Reference |

|---|---|---|---|

| IR Spectroscopy | O–H stretch | 3200–3500 cm⁻¹ | |

| IR Spectroscopy | C≡C stretch | 2100–2260 cm⁻¹ | |

| ¹H NMR Spectroscopy | Hydroxyl proton (-OH) | ~1–2 ppm (broad singlet) | |

| ¹H NMR Spectroscopy | Cyclohexane protons | 1.2–1.8 ppm (multiplet) | |

| Mass Spectrometry | Molecular ion peak (M⁺) | m/z 138 | scispace.com |

| Mass Spectrometry | Major fragment (loss of CH₃) | m/z 123 | scispace.com |

| Mass Spectrometry | Major fragment (loss of C₃H₃) | m/z 99 | scispace.com |

| Mass Spectrometry | Major fragment (loss of H₂O) | m/z 120 | scispace.com |

Applications of 1 1 Propynyl Cyclohexanol in Organic Synthesis

Utility as a Versatile Building Block in Complex Molecule Synthesis

1-(1-Propynyl)cyclohexanol is a valuable intermediate in the synthesis of more complex organic molecules due to its unique structure, which combines a reactive propynyl (B12738560) group with a cyclohexanol (B46403) ring. cymitquimica.com The propynyl group, with its carbon-carbon triple bond, allows for a variety of chemical transformations, including click chemistry and metal-catalyzed reactions. The hydroxyl group can undergo oxidation to form a ketone or be substituted by other functional groups.

This compound serves as a precursor in the synthesis of various molecules. For instance, it can be used to create enynes (molecules with both double and triple carbon-carbon bonds) and dienes, which are important in many organic reactions. researchgate.netorganic-chemistry.org One notable application is in the Meyer-Schuster rearrangement, an acid-catalyzed reaction that converts tertiary propargyl alcohols like this compound into α,β-unsaturated ketones. wikipedia.orgsynarchive.com This reaction is a key step in the synthesis of complex molecules, including a component of the anticancer drug paclitaxel. wikipedia.org

The versatility of this compound is further demonstrated by its use in the synthesis of spiroketals, which are structural motifs found in many biologically active natural products. nih.gov Gold-catalyzed cycloisomerization of alkyne diols derived from this compound is one method to produce these complex structures. beilstein-journals.org

Table 1: Examples of Complex Molecules Synthesized Using this compound or Related Propargyl Alcohols

| Target Molecule/Scaffold | Key Reaction Involving the Propargyl Alcohol | Reference |

|---|---|---|

| α,β-Unsaturated Ketones | Meyer-Schuster Rearrangement | wikipedia.orgrsc.org |

| Paclitaxel Intermediate | Meyer-Schuster Rearrangement | wikipedia.org |

| Spiroketals | Gold-catalyzed Cycloisomerization | beilstein-journals.orgrsc.org |

| Benzannulated Spiroketals | Indium-catalyzed Double Hydroalkoxylation | rsc.org |

| 1,3-Dienes | Enyne Metathesis | researchgate.net |

Participation in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple chemical transformations occur in a single step without isolating intermediates. 20.210.105 This approach offers significant advantages, including reduced waste, time, and labor. 20.210.105 this compound and similar propargyl alcohols are well-suited for cascade reactions due to the reactivity of the alkyne and hydroxyl groups.

A prime example is the gold-catalyzed cycloisomerization/spiroketalization cascade. rsc.org In this reaction, an alkynyl alcohol undergoes an intramolecular cycloisomerization, followed by an intermolecular spiroketalization with another molecule to form complex benzannulated spiroketals. rsc.org Another instance involves the combination of a gold(I)-catalyzed Meyer-Schuster rearrangement with an enzymatic reduction in a one-pot process to produce enantiopure β,β-disubstituted ketones. researchgate.net

Multicomponent reactions (MCRs) are another area where the reactivity of this compound can be exploited. MCRs involve the reaction of three or more starting materials in a single operation to form a product that contains portions of all the initial reactants. researchgate.netorganic-chemistry.org The propynyl group can participate in various coupling reactions, making it a suitable component for designing novel MCRs.

Role in the Development of Advanced Catalytic Cycles

The unique reactivity of this compound has played a role in the development and understanding of advanced catalytic cycles, particularly those involving transition metals like gold, rhodium, and palladium. researchgate.netwikipedia.orgnih.gov

In gold-catalyzed reactions, the alkyne group of propargyl alcohols is activated, making it susceptible to nucleophilic attack. mdpi.com This activation is a key step in many catalytic cycles, including the aforementioned cycloisomerization and Meyer-Schuster rearrangement reactions. rsc.orgresearchgate.net The development of chiral phosphoramidite (B1245037) ligands for gold catalysts has enabled enantioselective cycloisomerization reactions, leading to the synthesis of chiral Gelsemium alkaloids. uga.edu

Rhodium catalysts have been used in (5+2) and (5+1) cycloaddition reactions where enynes, which can be derived from this compound, serve as five-carbon building blocks. nih.gov These reactions are efficient methods for constructing complex cyclic systems. nih.gov The catalytic cycle often involves the formation of a rhodacycle intermediate, followed by reductive elimination to yield the final product. nih.gov

Palladium catalysts are employed in various transformations, including the synthesis of enynes and dienes through metathesis reactions. researchgate.net The development of these catalytic cycles has expanded the synthetic utility of alkynes and alkenes.

Table 2: Catalytic Systems Involving Propargyl Alcohols

| Catalyst System | Type of Reaction | Product Class | Reference |

|---|---|---|---|

| Gold(I) Chloride | Cycloisomerization/Spiroketalization | Benzannulated Spiroketals | rsc.org |

| IPrAuNTf2 / Ene-reductase | Meyer-Schuster / Asymmetric Reduction | Enantiopure β,β-disubstituted Ketones | researchgate.net |

| Indium Triiodide | Double Intramolecular Hydroalkoxylation | Benzannulated Spiroketals | rsc.org |

| Rhodium(I) Complexes | (5+2) and (5+1) Cycloadditions | Polycyclic Compounds | nih.gov |

Precursor for the Synthesis of Bioactive Scaffolds

A bioactive scaffold is a core molecular structure that can be chemically modified to create a library of compounds with potential biological or therapeutic activity. whiterose.ac.uk The structural features of this compound make it an attractive starting point for the synthesis of diverse molecular scaffolds.

The ability to transform this compound into various cyclic and polycyclic structures, such as spiroketals and substituted cyclohexanes, is key to its utility in this area. nih.govrsc.org Spiroketals, for example, are present in a number of natural products with interesting biological properties. nih.gov By using this compound as a building block, chemists can access novel spiroketal scaffolds for biological screening.

Furthermore, the propynyl group allows for the introduction of various substituents through reactions like Sonogashira coupling, which can be used to attach aryl groups. This modularity enables the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies, a crucial component of drug discovery. The development of dendron scaffolds for multivalent bioactive compounds also highlights the importance of versatile building blocks in creating complex molecular architectures for biological applications. mdpi.com

Emerging Research Applications of 1 1 Propynyl Cyclohexanol Analogs Beyond Core Organic Synthesis

Explorations in Medicinal Chemistry and Drug Discovery

The structural motif of 1-(1-propynyl)cyclohexanol offers a versatile platform for the design of novel therapeutic agents. The combination of the rigid cyclohexyl ring and the reactive alkyne group allows for systematic modifications to optimize biological activity.

Researchers have investigated a range of analogs for their potential pharmacological effects. For instance, derivatives of cyclohexanol (B46403) have been explored for their antimicrobial and anti-inflammatory properties. smolecule.com The introduction of different functional groups to the parent structure can significantly influence its interaction with biological targets. One such analog, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)-cyclohexanol, possesses a complex structure that suggests potential for interaction with enzymes or receptors. ontosight.ai The presence of the diethylamino group, in particular, may confer specific binding capabilities. ontosight.ai

Furthermore, analogs like 2-(pent-3-yn-1-yl)cyclohexan-1-ol (B13285873) are being studied in the context of drug discovery, where the combination of a cyclohexanol scaffold and an alkyne provides a basis for creating molecules with specific biological activities. The hydroxyl and alkyne functionalities are key to its chemical reactivity and potential biological interactions. Another analog, 1-(3-hydroxy-1-propynyl)cyclohexanol (B11948519), has been investigated for its potential anti-inflammatory and antimicrobial effects.

The following table summarizes the research findings on some of the this compound analogs in medicinal chemistry:

| Compound Analog | Potential Application | Research Findings |

| 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)-cyclohexanol | Drug Discovery | The complex structure with a diethylamino group suggests potential for interaction with biological targets like enzymes or receptors. ontosight.ai |

| 2-(Pent-3-yn-1-yl)cyclohexan-1-ol | Drug Discovery | The combination of a cyclohexanol scaffold and an alkyne group makes it a candidate for designing molecules with specific biological activities. |

| 1-(3-Hydroxy-1-propynyl)cyclohexanol | Anti-inflammatory, Antimicrobial | Investigated for potential therapeutic properties, with the hydroxyl and propynyl (B12738560) groups being key to its activity. |

| Cyclohexanol, 4-(1,1-dimethylethyl)-1-(2-propenyl)- | Antimicrobial, Anti-inflammatory | Preliminary studies indicate potential antimicrobial and anti-inflammatory effects. smolecule.com |

Investigations in Materials Science

The unique structural features of this compound analogs also make them attractive candidates for the development of advanced materials. The rigid cyclohexyl core can impart desirable physical properties, while the propynyl group offers a site for polymerization or functionalization.

One area of interest is the development of novel fluorescent materials. ontosight.ai The incorporation of specific chromophores into the this compound backbone could lead to materials with tailored optical properties for use in sensing or imaging applications. For example, the analog 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)-cyclohexanol is noted for its potential fluorescence properties, which could be harnessed in biomedical imaging. ontosight.ai

Additionally, the reactivity of the alkyne group can be exploited in the synthesis of polymers and other complex materials. The ability of terminal alkynes to participate in reactions like "click chemistry" provides a straightforward method for linking these molecules together or attaching them to surfaces. Research into 1-(3-hydroxy-1-propynyl)cyclohexanol suggests its utility as an intermediate in materials science, where its reactive groups can be used to build larger, functional structures. Theoretical studies on related structures, such as those derived from the Favorskii reaction, have explored their potential in organic solar cells and organic light-emitting diodes (OLEDs) due to their semiconductor properties. researchgate.net

Agrochemical Research and Plant Growth Regulation Studies

The application of this compound analogs extends to the agricultural sector, where researchers are exploring their potential as plant growth regulators and pesticides. The development of new agrochemicals is crucial for improving crop yields and protecting against pests and diseases.

Certain derivatives of this compound are being investigated for their ability to influence plant growth. For instance, novel piperidine-containing acetylenic compounds, synthesized using the Favorskii reaction with cyclohexanone (B45756), are expected to exhibit plant growth stimulation properties, particularly in enhancing yield under drought conditions. researchgate.net The design of such molecules aims to provide targeted effects on plant physiology.

Furthermore, the broader class of cyclohexanol derivatives is being explored for pesticidal activity. While specific data on this compound analogs as pesticides is limited in the provided context, the general approach involves synthesizing and screening libraries of related compounds for their efficacy against various pests. google.comgoogle.com The development of such compounds often involves formulating them with other agrochemicals to create effective crop protection solutions. google.com

| Compound Type | Potential Application | Research Focus |

| Piperidine-containing acetylenes (from cyclohexanone) | Plant Growth Stimulator | Expected to increase crop yield, especially in drought conditions. researchgate.net |

| General Cyclohexanol Derivatives | Pesticides | Screening for efficacy against agricultural pests. google.comgoogle.com |

Interdisciplinary Approaches in Chemical Biology

Chemical biology is a field that utilizes chemical tools and techniques to study and manipulate biological systems. frontiersin.org Analogs of this compound are emerging as useful probes in this interdisciplinary area due to their unique chemical handles that allow for the investigation of complex biological processes.

The alkyne group of these analogs is particularly valuable as it can participate in bioorthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the specific labeling and visualization of biomolecules in their native environment. For example, a this compound analog could be metabolically incorporated into a biopolymer, and the alkyne group would then serve as a tag for attaching fluorescent dyes or affinity probes.

While direct examples of this compound analogs in chemical biology studies are not extensively detailed in the provided search results, the principles of chemical biology strongly support their potential use. The ability to synthesize a variety of analogs with different functionalities opens up possibilities for creating chemical probes to study enzyme activity, receptor binding, and other cellular events. nih.govcityu.edu.hk The core structure can be modified to mimic natural substrates or inhibitors, providing insights into biological pathways. nih.gov

Conclusion and Future Outlook in 1 1 Propynyl Cyclohexanol Research

Summary of Key Research Progress and Academic Contributions

Research specifically focused on 1-(1-Propynyl)cyclohexanol is sparse. Its primary academic contribution lies in its existence as a characterizable molecule, with its fundamental physicochemical properties documented in chemical databases. The synthesis of this compound is a standard textbook example of nucleophilic addition, specifically the addition of a propynyl (B12738560) anion to cyclohexanone (B45756). This reaction is a fundamental transformation in organic synthesis, demonstrating the formation of a carbon-carbon bond and the creation of a tertiary alcohol.

However, beyond its synthesis and basic characterization, there is a significant lack of peer-reviewed studies detailing its reactivity, potential applications, or novel synthetic methodologies. While numerous studies exist for the broader class of propargyl alcohols, and even for the closely related 1-ethynylcyclohexanol, these findings cannot be directly extrapolated to this compound without dedicated investigation. The presence of the methyl group on the alkyne (an internal alkyne) in this compound, as opposed to the terminal alkyne in 1-ethynylcyclohexanol, fundamentally alters its reactivity, particularly in reactions that require a terminal C-H bond on the alkyne.

The table below summarizes the basic known data for this compound.

| Property | Value |

| CAS Number | 697-37-0 |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Melting Point | 46-50 °C |

| Boiling Point | 91-92 °C (at 10 mmHg) |

| IUPAC Name | 1-(Prop-1-yn-1-yl)cyclohexan-1-ol |

This data is compiled from publicly available chemical databases and commercial supplier information.

Unaddressed Research Challenges and Knowledge Gaps

The most significant challenge in the study of this compound is the profound lack of dedicated research. This absence of literature presents a substantial knowledge gap in several key areas:

Detailed Reaction Chemistry: While the synthesis is known, the reactivity of this compound is largely unexplored. There is a lack of studies on its behavior in various reaction types, such as Meyer-Schuster or Rupe rearrangements, which are common for tertiary propargyl alcohols. The influence of the internal alkyne on these and other potential transformations remains uninvestigated.

Catalytic Transformations: The potential for this molecule to engage in metal-catalyzed reactions is unknown. For instance, its utility in Pauson-Khand reactions or other cycloadditions has not been reported.

Material Science Applications: Propargyl alcohols can be precursors to polymers and other materials. There is no available research on the potential of this compound as a monomer or cross-linking agent.

Biological Activity: Many propargyl-containing compounds exhibit biological activity. However, the bioactivity of this compound has not been screened or reported in the scientific literature.

Spectroscopic and Crystallographic Data: While basic properties are known, a comprehensive public repository of detailed spectroscopic data (e.g., 2D NMR, high-resolution mass spectrometry) and single-crystal X-ray diffraction data is not readily available.

Prospective Directions for Innovation and Discovery

The current lack of research on this compound presents a wide-open field for future investigation. Several prospective directions could yield innovative and valuable scientific contributions:

Exploration of Rearrangement Reactions: A systematic study of the Meyer-Schuster and Rupe rearrangements of this compound could lead to the synthesis of valuable α,β-unsaturated ketones and other rearranged products. Understanding the regioselectivity and stereoselectivity of these reactions would be a significant academic contribution.

Development of Novel Catalytic Methodologies: Investigating the reactivity of the internal alkyne in various metal-catalyzed cross-coupling and cycloaddition reactions could uncover novel synthetic pathways to complex carbocyclic and heterocyclic systems.

Synthesis of Novel Derivatives and Analogues: The hydroxyl group of this compound serves as a handle for further functionalization. The synthesis of ethers, esters, and other derivatives could lead to compounds with interesting physical, chemical, or biological properties.

Polymer Chemistry: The potential of this compound as a monomer in polymerization reactions, or as a building block for more complex monomers, could be a fruitful area of research in materials science.

Medicinal Chemistry Scaffolding: Given the prevalence of the cyclohexyl motif in pharmaceuticals, this compound could serve as a novel scaffold for the synthesis of new potential therapeutic agents. A systematic screening of its biological activity would be a logical first step in this direction.

Q & A

Basic Research Question

- ¹H NMR : The hydroxyl proton appears as a broad singlet (~1–2 ppm), while the propynyl proton resonates as a triplet near 2.1–2.3 ppm (coupled to adjacent CH₂). Cyclohexanol ring protons show multiplet signals between 1.2–1.8 ppm .

- IR : A strong O–H stretch (~3200–3500 cm⁻¹) and C≡C stretch (~2100–2260 cm⁻¹) confirm functional groups .

- MS : Molecular ion peaks at m/z 138 (C₉H₁₄O⁺) and fragmentation patterns (e.g., loss of H₂O or C≡CH) validate the structure .

Advanced Consideration

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) resolve ambiguities in stereochemistry or isomeric by-products. Computational simulations (DFT-based NMR chemical shift predictions) can cross-validate experimental data .

What computational chemistry methods are suitable for predicting the reactivity and electronic properties of this compound?

Advanced Research Question

- Basis Sets : Correlation-consistent basis sets (e.g., cc-pVTZ) combined with density functional theory (DFT) methods (B3LYP or M06-2X) accurately model electronic properties, including HOMO-LUMO gaps and charge distribution .

- Reactivity Studies : Transition state analysis (e.g., for oxidation or substitution reactions) using Gaussian software identifies activation barriers and regioselectivity trends. For example, the hydroxyl group’s hydrogen-bonding capacity may lower activation energy in esterification reactions .

How do solvent choice and reaction parameters affect the regioselectivity of derivatization reactions involving this compound?

Advanced Research Question

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the hydroxyl group, while non-polar solvents (e.g., toluene) promote alkyne participation in cycloaddition reactions.

- Temperature : Lower temperatures (−20°C) suppress thermal decomposition of the propynyl group during oxidation, as seen in analogous cyclohexanol derivatives .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at the cyclohexanol ring, whereas Pd catalysts enable alkyne functionalization .

What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

- Structural Confirmation : Ensure compound purity via HPLC (C18 columns, acetonitrile/water gradients) and compare retention times with standards .

- Assay Standardization : Use cell-based assays (e.g., cytotoxicity in HEK293 cells) with positive controls (e.g., cyclohexanol derivatives with known activity) to normalize results .

- Meta-Analysis : Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent residues, stereochemical impurities) across studies .

What experimental designs are optimal for studying multiple variables in the synthesis of this compound analogs?

Advanced Research Question

- Box–Behnken Design : A 3-level factorial design efficiently evaluates interactions between temperature, catalyst concentration, and solvent ratio. Response surface methodology (RSM) predicts optimal conditions for yield and enantiomeric excess .

- Case Study : For hydroxyl protection reactions, variables include silylating agent equivalents (1.2–2.0 eq.), reaction time (2–12 h), and base strength (pyridine vs. DBU). Central composite designs identify non-linear relationships .

How does the presence of the propynyl group influence the compound's hydrogen-bonding capacity compared to other cyclohexanol derivatives?

Basic Research Question

The propynyl group’s electron-withdrawing nature reduces the hydroxyl group’s acidity (pKa ~16–18 vs. ~15 for 1-Phenylcyclohexanol), weakening hydrogen-bond donor strength. This is confirmed by IR redshift of O–H stretches and solubility differences in polar solvents .

Advanced Consideration

Molecular dynamics simulations reveal that the rigid alkyne spacer reduces conformational flexibility, limiting hydrogen-bond networks compared to phenyl or alkyl substituents. This impacts crystal packing and solvation entropy .

What advanced catalytic systems show promise for enantioselective transformations of this compound?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.